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Compound of Interest

5-[(Chloroacetyl)amino]-2-
Compound Name:

hydroxybenzoic acid
CAS No.: 80074-26-6

Cat. No.: B1604561

Get Quote

\ J

Functionalized Salicylate Synthon for Targeted Prodrug Delivery

Executive Summary

This technical guide profiles 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid, a critical
electrophilic derivative of Mesalazine (5-ASA). Unlike its parent compound, which serves
primarily as a therapeutic agent for Inflammatory Bowel Disease (IBD), this chloroacetylated
analog functions as a high-value chemical intermediate. Its structure features a highly reactive

-haloacetamide moiety, enabling facile covalent conjugation to carrier molecules (polymers,
amino acids, or antioxidants) via nucleophilic substitution (

). This reactivity is exploited in the design of colon-targeted prodrugs intended to minimize
systemic absorption and maximize local therapeutic efficacy.

Part 1: Structural Analysis & Physicochemical
Properties
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Chemical Identity

The molecule retains the core pharmacophore of 5-aminosalicylic acid but introduces an
electrophilic "handle" at the nitrogen position. This modification alters the solubility profile and
reactivity, transitioning the molecule from a zwitterionic drug to an alkylating agent.

Property Specification

IUPAC Name 5-(2-Chloroacetamido)-2-hydroxybenzoic acid

N-Chloroacetyl-5-aminosalicylic acid; 5-
Common Synonyms ) o )
Chloroacetylaminosalicylic acid

Molecular Formula

Molecular Weight 229.62 g/mol

Core Scaffold Salicylic Acid (2-hydroxybenzoic acid)

, . -Chloroacetamide (
Reactive Moiety

)

62934-85-2 (Generic for N-acyl derivatives:

CAS Registr
sty verify specific batch Co A)

Structural Reactivity Profile

The molecule possesses three distinct functional zones, each dictating specific experimental
handling:

o Carboxylic Acid (

): Solubilizing group in alkaline media; site for esterification.

e Phenolic Hydroxyl (

): Ortho to the carboxyl group, forming an intramolecular hydrogen bond that stabilizes the
ring but can participate in O-acylation if pH is unchecked (

).
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e -Chloroacetamide: The primary site of interest. The chloride is a good leaving group
activated by the adjacent carbonyl, making it highly susceptible to nucleophilic attack by
thiols (cysteine) or amines.

Part 2: Synthetic Methodology

Pillar of Expertise: The synthesis of N-acylated salicylates requires strict pH control. 5-ASA is
oxidation-sensitive (turning brown/black) and amphoteric. The protocol below uses a Schotten-
Baumann approach, optimized to favor N-acylation over O-acylation by maintaining a slightly
acidic-to-neutral effective pH during the addition of the acyl chloride.

Reagents & Materials

e Substrate: 5-Aminosalicylic acid (5-ASA), >98% purity.
o Reagent: Chloroacetyl chloride (1.1 equivalents).[1]
o Solvent System: Ethyl Acetate / Water (Biphasic) or Glacial Acetic Acid (Monophasic).

o Base: Sodium Acetate (mild base prevents hydrolysis of the product).

Step-by-Step Protocol (Saturated Sodium Acetate
Method)

e Solubilization: In a 500 mL 3-neck round bottom flask, suspend 15.3 g (0.1 mol) of 5-ASAin
100 mL of glacial acetic acid.

» Activation: Heat the suspension to 50°C under nitrogen atmosphere to promote partial
solubility.

e Acylation (Exothermic):
o Cool the mixture to 20°C.
o Add Chloroacetyl chloride (12.4 g, 0.11 mol) dropwise over 30 minutes.

o Critical Control Point: Maintain temperature
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. Rapid heating indicates runaway acylation which may lead to di-acylated impurities.

o Buffering: Add a saturated solution of Sodium Acetate (10 g in minimal water) to scavenge
the HCI byproduct.

o Crystallization: Stir at room temperature for 4 hours. The product will precipitate as a white-
to-off-white solid.

e |solation: Filter the solid under vacuum. Wash the cake with cold water (

) to remove residual acetic acid and inorganic salts.

e Drying: Dry in a vacuum oven at 50°C for 12 hours.

Synthetic Workflow Visualization

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604561?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Raw Material:

5-Aminosalicylic Acid

Solvent System:
Glacial Acetic Acid + NaOAc

Reagent Addition:

Chloroacetyl Chloride
(Dropwise, <30°C)

Nucleophilic Attack

Reaction:
N-Acylation
(Schotten-Baumann Type)

4 Hours, RT

Quench/Precipitation:
Add Cold Water

Filtration & Wash:
Remove HCI/Salts

Vacuum Dry

Final Product:

5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

Click to download full resolution via product page

Figure 1: Optimized synthesis workflow for the N-acylation of 5-ASA, highlighting critical
temperature control points.

Part 3: Reactivity & Applications in Drug Design
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Authoritative Insight: This molecule is rarely the final API. Its value lies in its role as a "linker"
synthon. The chlorine atom serves as a leaving group, allowing researchers to attach the
therapeutic 5-ASA payload to macromolecular carriers.

Mechanism of Conjugation
The

-chloroacetamide group undergoes

reactions with nucleophiles. This is particularly useful for creating mutual prodrugs or polymer-
drug conjugates.

» Thiol Conjugation (Thioether Linkage): Reacting with cysteine residues or thiolated polymers
(e.g., thiolated chitosan). The resulting thioether bond is stable in the upper Gl tract but can
be cleaved by colonic bacterial enzymes.

e Amine Conjugation (Glycinamide Linkage): Reacting with primary amines to form glycine
derivatives.

Comparison of Derivatives

The following table contrasts the chloroacetyl derivative with other common 5-ASA
modifications.

o . . Primary
Derivative Substituent (R) Reactivity L
Application
Nucleophilic (
Mesalazine (Parent) Standard IBD Therapy
)
] Biological Marker
N-Acetyl-5-ASA Inert (Metabolite) i
(Inactive)
Electrophilic Synthesis of
N-Chloroacetyl-5-ASA ) )
(Alkylating) Conjugates

. ) ) ) Colonic Delivery
Balsalazide Azo-linked carrier Reducible (Azo bond)
Prodrug
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Divergent Synthesis Pathway

Pathway A: Thioether Conjugates
+ R-SH (pH 8) Thiol Substitution (e.g., Cysteine-5-ASA)
5-[(Chloroacetyl)amino]- + R-NH2 (Kl cat.) > Pathway B: Polyamide/Dendrimer
2-hydroxybenzoic acid Amine Substitution Conjugates
+ OH- / Heat
Pathway C: N-(Hydroxyacetyl)-5-ASA
Hydrolysis (Side Rxn) (Impurity)

Click to download full resolution via product page

Figure 2: Divergent reactivity profile showing the utility of the chloroacetyl handle for creating
distinct prodrug classes.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed.
« NMR (DMSO-

):

o 10.2 ppm (s, 1H, -NH-CO-): Confirm amide formation.

o 4.3 ppm (s, 2H, -CH

-Cl): Diagnostic Peak. This singlet confirms the presence of the chloroacetyl group. If this
splits or shifts, check for hydrolysis.

[e]

7.0 - 8.2 ppm (m, 3H, Ar-H): Aromatic protons of the salicylate ring.
¢ IR Spectroscopy:
o 1650-1660 cm

: Amide | band (C=0 stretch).

o 3300-3400 cm

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1604561/docs?utm_src=pdf-body-img#technical-monograph-5-chloroacetyl-amino-2-hydroxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604561?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

: Phenolic/Carboxylic -OH stretch (broad).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1604561?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604561?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

